molecular formula C11H13NS2 B14496435 3-Benzyl-1,3-thiazinane-2-thione CAS No. 64067-77-2

3-Benzyl-1,3-thiazinane-2-thione

Cat. No.: B14496435
CAS No.: 64067-77-2
M. Wt: 223.4 g/mol
InChI Key: LKIBAPAMIJCWKY-UHFFFAOYSA-N
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Description

3-Benzyl-1,3-thiazinane-2-thione is a heterocyclic organic compound containing nitrogen and sulfur atoms within its structure. This compound belongs to the thiazinane family, which is characterized by a six-membered ring containing both nitrogen and sulfur atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,3-thiazinane-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-ammoniopropylsulfate with carbon disulfide in the presence of potassium hydroxide. The reaction is carried out in ethanol at room temperature, leading to the formation of the thiazinane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green synthesis methods, which minimize the use of hazardous reagents and solvents, are being explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1,3-thiazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Benzyl-1,3-thiazinane-2-thione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,3-thiazinane-2-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site. Additionally, the compound’s ability to chelate metal ions can influence biochemical pathways .

Comparison with Similar Compounds

    1,3-Thiazinane-2-thione: Similar structure but lacks the benzyl group.

    1,3-Thiazine Derivatives: Compounds with similar ring structures but different substituents.

Uniqueness: 3-Benzyl-1,3-thiazinane-2-thione is unique due to the presence of the benzyl group, which enhances its lipophilicity and biological activity. This structural feature distinguishes it from other thiazinane and thiazine derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

3-benzyl-1,3-thiazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS2/c13-11-12(7-4-8-14-11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIBAPAMIJCWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=S)SC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298350
Record name 3-benzyl-1,3-thiazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64067-77-2
Record name NSC122650
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-benzyl-1,3-thiazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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